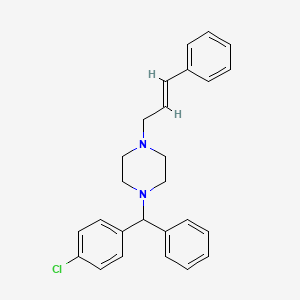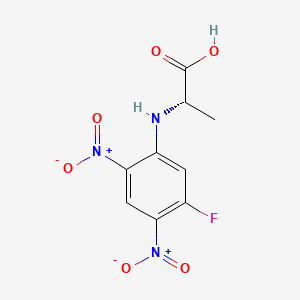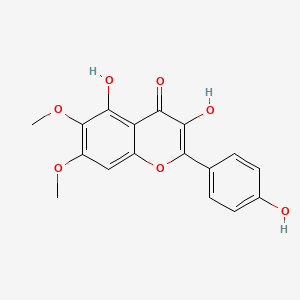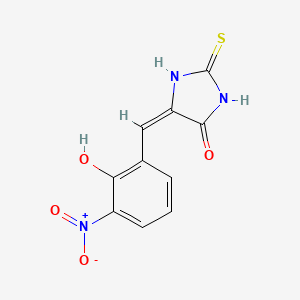![molecular formula C17H16FNO3 B1239561 methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(2-fluorophenyl)-1-oxoprop-2-enyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester is an olefinic compound. It derives from a cinnamic acid.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
Methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These derivatives showed promising antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure enhanced the activity further (Hublikar et al., 2019).
Heterocyclic Compounds Synthesis
This compound has been involved in reactions leading to the formation of various heterocyclic compounds. For instance, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones have yielded complex heterocyclic structures, proving the versatility of this compound in synthesizing diverse chemical entities (Bannikova et al., 2004).
Calcium Channel Activator Synthesis
The compound has been used in the synthesis of a new class of calcium channel activator, which shows distinct properties from traditional calcium channel modulators. This breakthrough suggests potential pharmacological applications in the study of calcium channels in various cell types (Baxter et al., 1993).
Enantioselective Synthesis
In the context of enantioselective synthesis, this compound has been used to produce derivatives that are hydrolyzed by Candida rugosa lipase, showcasing its potential in stereochemical applications (Sobolev et al., 2002).
Non-linear Optical Material
This compound has been characterized for its potential as a non-linear optical (NLO) material. The findings indicate its suitability for forming new heterocyclic compounds and applications in NLO materials (Singh et al., 2014).
Propiedades
Fórmula molecular |
C17H16FNO3 |
|---|---|
Peso molecular |
301.31 g/mol |
Nombre IUPAC |
methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H16FNO3/c1-10-15(17(21)22-3)11(2)19-16(10)14(20)9-8-12-6-4-5-7-13(12)18/h4-9,19H,1-3H3/b9-8+ |
Clave InChI |
IQXVSXSWELSBKG-CMDGGOBGSA-N |
SMILES isomérico |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C=C/C2=CC=CC=C2F |
SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C=CC2=CC=CC=C2F |
SMILES canónico |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C=CC2=CC=CC=C2F |
Solubilidad |
0.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)


![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)


![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)

![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)
![4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B1239500.png)